An In-depth Technical Guide to the Chemical Structure and Tautomerism of 1H-pyrazole-4-thiol
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 1H-pyrazole-4-thiol
Abstract
This technical guide provides a comprehensive examination of the chemical structure and tautomeric properties of 1H-pyrazole-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a thiol group at the 4-position opens up a rich area of chemical space for the design of novel therapeutic agents. A critical aspect of the chemistry of 1H-pyrazole-4-thiol is its potential to exist in two tautomeric forms: the thiol and the thione. Understanding the equilibrium between these tautomers is paramount for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the structural nuances of these tautomers, present established methodologies for their characterization, and discuss the implications of this tautomerism in the context of drug design and development.
Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2] Several commercially successful drugs, such as the anti-inflammatory agent celecoxib, feature a pyrazole core, underscoring the therapeutic importance of this heterocyclic motif.[2]
The functionalization of the pyrazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a thiol group, as in 1H-pyrazole-4-thiol, provides a versatile handle for further chemical modifications and can also directly participate in interactions with biological targets. However, the presence of the thiol group also introduces the phenomenon of tautomerism, which must be thoroughly understood to exploit the full potential of this class of compounds.
The Chemical Structure of 1H-pyrazole-4-thiol
1H-pyrazole-4-thiol (C₃H₄N₂S) is an aromatic heterocyclic compound.[3] Its fundamental structure consists of a pyrazole ring with a thiol (-SH) group attached to the carbon atom at the 4-position. The IUPAC name for this compound is 1H-pyrazole-4-thiol, and its Chemical Abstracts Service (CAS) number is 82358-20-1.[3]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₄N₂S | PubChem[3] |
| Molecular Weight | 100.14 g/mol | PubChem[3] |
| IUPAC Name | 1H-pyrazole-4-thiol | PubChem[3] |
| InChI | InChI=1S/C3H4N2S/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | PubChem[3] |
| SMILES | C1=C(C=NN1)S | PubChem[3] |
Thiol-Thione Tautomerism in 1H-pyrazole-4-thiol
Tautomerism is a form of structural isomerism where isomers of a compound can interconvert through a chemical reaction.[4] In the case of 1H-pyrazole-4-thiol, the key tautomeric equilibrium is between the thiol form (1H-pyrazole-4-thiol) and the thione form (1,2-dihydropyrazole-4-thione). This equilibrium involves the migration of a proton and the shifting of double bonds.
It is well-established in the literature that for many heterocyclic compounds, the thione form is often more stable and predominates in condensed phases and solutions.[5] The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring.
Caption: The tautomeric equilibrium between the thiol and thione forms of 1H-pyrazole-4-thiol.
Methodologies for Characterizing Tautomeric Equilibrium
A combination of spectroscopic techniques and computational methods is typically employed to investigate and quantify the tautomeric equilibrium of thiol-thione systems.
Spectroscopic Analysis
4.1.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for distinguishing between thiol and thione tautomers. The electronic transitions associated with each form give rise to distinct absorption bands.
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Thiol Tautomer: Expected to exhibit absorption maxima below 300 nm, corresponding to π-π* transitions within the aromatic pyrazole ring.[6]
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Thione Tautomer: Characterized by an absorption band in the range of 300-400 nm, which is attributed to the n-π* transition of the C=S chromophore.[6]
The relative intensities of these absorption bands in different solvents can provide qualitative and, with appropriate calibration, quantitative information about the position of the tautomeric equilibrium. Studies on similar heterocyclic thiones have shown that polar solvents tend to stabilize the thione form.[7]
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
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Thiol Tautomer: The presence of a weak S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹, would be indicative of the thiol form.
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Thione Tautomer: The C=S stretching vibration, which typically appears in the region of 1050-1250 cm⁻¹, is a key marker for the thione form. The N-H stretching vibration of the pyrazole ring would also be present.
4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure of the predominant tautomer in solution.
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¹H NMR: The chemical shift of the proton attached to the sulfur atom (S-H) in the thiol form would be distinct from the N-H proton signals in the thione form. The protons on the pyrazole ring will also have different chemical shifts depending on the tautomeric form.
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¹³C NMR: The chemical shift of the carbon atom bonded to the sulfur (C4) is particularly diagnostic. In the thiol form, this carbon is an sp²-hybridized aromatic carbon, while in the thione form, it is a thiocarbonyl carbon (C=S) and would resonate at a significantly different chemical shift.
For example, in a related compound, 3-Methyl-1H-pyrazole-4-thiol, the reported ¹H NMR spectrum in CDCl₃ shows a signal at 7.53 ppm for the pyrazole ring proton and a signal at 2.34 ppm for the methyl group protons. The absence of a distinct S-H proton signal in this published data may suggest the predominance of the thione form or rapid exchange.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and for calculating theoretical spectroscopic data that can be compared with experimental results.[6]
Computational Workflow:
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Geometry Optimization: The structures of both the thiol and thione tautomers of 1H-pyrazole-4-thiol are optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
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Energy Calculations: The relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the optimized structures are calculated to determine the thermodynamically more stable tautomer in the gas phase.
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Solvent Effects: To model the influence of the solvent, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial, as solvent polarity can significantly impact the tautomeric equilibrium.
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Spectroscopic Predictions: Theoretical IR frequencies and NMR chemical shifts can be calculated for each tautomer. These predicted spectra can then be compared with the experimental data to aid in the assignment of the observed signals to the correct tautomeric form.
Caption: A typical computational workflow for studying tautomerism.
Synthesis of 1H-pyrazole-4-thiol and its Derivatives
A practical and scalable synthesis of pyrazole-4-thiols has been developed, which is crucial for making these compounds readily available for research and drug development.
Experimental Protocol: Synthesis of Pyrazole-4-thiols from 4-Iodopyrazoles
This protocol is adapted from a reported procedure and provides a general method for the synthesis of pyrazole-4-thiols.
Step 1: Copper-Catalyzed Thiolation
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To a solution of the 4-iodopyrazole derivative in a suitable solvent (e.g., dioxane), add thiobenzoic acid (PhC(O)SH) as the "SH-surrogate".
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Add a copper catalyst (e.g., CuI) and a ligand (e.g., a diamine).
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Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling, perform an aqueous work-up to isolate the intermediate S-(pyrazol-4-yl) benzoylthiolate.
Step 2: Deprotection
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Dissolve the intermediate from Step 1 in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium hydroxide) and stir the mixture at room temperature to cleave the benzoyl protecting group.
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Acidify the reaction mixture with a suitable acid (e.g., HCl) to the appropriate pH to precipitate the desired pyrazole-4-thiol.
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Collect the solid product by filtration, wash with water, and dry under vacuum.
This method is reported to be tolerant of various functional groups and is scalable.
Implications for Drug Development
The tautomeric state of 1H-pyrazole-4-thiol has profound implications for its use in drug development:
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Receptor Binding: The thiol and thione forms have different shapes, hydrogen bonding capabilities, and lipophilicity. The predominant tautomer will dictate how the molecule interacts with its biological target. For instance, the thiol form can act as a hydrogen bond donor, while the thione form has a hydrogen bond acceptor (the sulfur atom) and a hydrogen bond donor (the N-H group).
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Pharmacokinetics: The physicochemical properties influenced by tautomerism, such as solubility and membrane permeability, will affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
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Chemical Reactivity: The thiol form is nucleophilic and can undergo reactions such as alkylation and oxidation. The thione form has a different reactivity profile. Understanding the tautomeric equilibrium is essential for designing stable and effective drug molecules.
Conclusion
1H-pyrazole-4-thiol is a valuable building block for the synthesis of novel bioactive compounds. A thorough understanding of its chemical structure, and particularly its thiol-thione tautomerism, is critical for its successful application in drug discovery. The combination of spectroscopic analysis and computational chemistry provides a robust framework for characterizing the tautomeric equilibrium. By elucidating the predominant tautomeric form under physiological conditions, researchers can make more informed decisions in the design and optimization of pyrazole-based drug candidates, ultimately leading to the development of more effective and safer therapeutics.
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